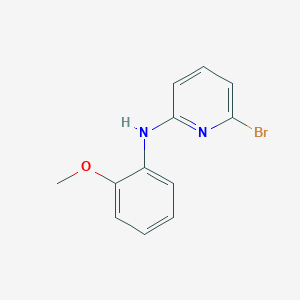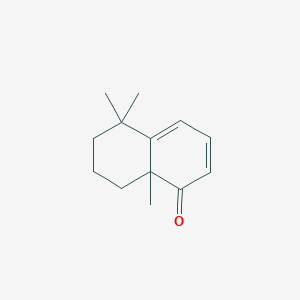![molecular formula C13H18O3 B14133547 6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane CAS No. 89225-13-8](/img/structure/B14133547.png)
6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[44]nonane is a chemical compound known for its unique structure, which includes a spirocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane typically involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable diol under acidic conditions to form the spirocyclic acetal. The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the furan ring is substituted with different functional groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles like sodium hydride. The reactions are typically carried out under controlled temperatures and monitored using spectroscopic techniques.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted furan compounds. These products are often characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its spirocyclic structure allows it to fit into enzyme active sites, altering their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound shares a similar furan ring structure but differs in its overall framework.
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with different functional groups and properties.
Uniqueness
6-[(5-Methylfuran-2-yl)methyl]-1,4-dioxaspiro[44]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
89225-13-8 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
9-[(5-methylfuran-2-yl)methyl]-1,4-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H18O3/c1-10-4-5-12(16-10)9-11-3-2-6-13(11)14-7-8-15-13/h4-5,11H,2-3,6-9H2,1H3 |
Clave InChI |
LGDNLMYFIRIDLG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)CC2CCCC23OCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[9-chloro-7-(2,6-difluorophenyl)-5H-pyrimido[4,5-d][2]benzazepin-3-yl]amino]benzoic acid](/img/structure/B14133470.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14133472.png)
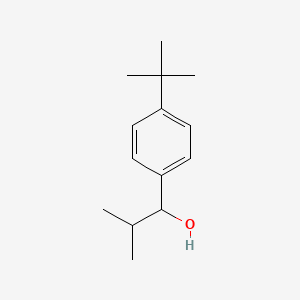
![1-(2-Acetoxyethyl)-5,6-dichloro-3-ethyl-2-methyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B14133483.png)
![2-[benzyl-[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol;hydrochloride](/img/structure/B14133491.png)
![2-[(4-Bromophenyl)sulfanyl]-1,3,5-trimethylbenzene](/img/structure/B14133507.png)
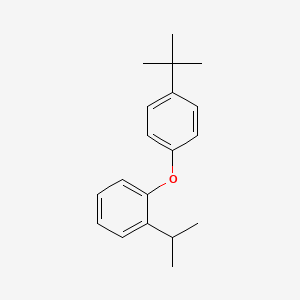
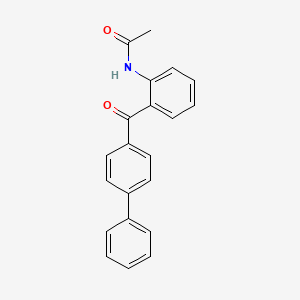
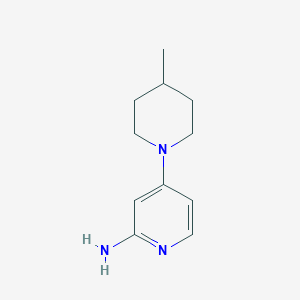
![5-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B14133531.png)
